Cas no 1260879-85-3 (7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine)

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a fluorinated heterocyclic compound featuring a fused pyridine-pyrazine core. Its structural framework, incorporating a fluorine substituent, enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom can improve metabolic stability and binding affinity, making it valuable for drug discovery applications. The saturated tetrahydropyrido moiety offers conformational flexibility, facilitating interactions with biological targets. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and CNS-active agents. Its well-defined chemical properties and synthetic accessibility make it a reliable building block for medicinal chemistry research. Proper handling and storage under inert conditions are recommended to maintain stability.
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine structure
1260879-85-3 structure
商品名:7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS番号:1260879-85-3
MF:C7H8N3F
メガワット:153.15692
CID:1081778
PubChem ID:71748483

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 化学的及び物理的性質

名前と識別子

    • 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
    • Pyrido[2,3-b]pyrazine, 7-fluoro-1,2,3,4-tetrahydro-
    • DTXSID30857584
    • 1260879-85-3
    • MDL: MFCD13193477
    • インチ: InChI=1S/C7H8FN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11)
    • InChIKey: UYEBRAMKZYCRCU-UHFFFAOYSA-N
    • ほほえんだ: C1CNC2=C(C=C(C=N2)F)N1

計算された属性

  • せいみつぶんしりょう: 153.07022543g/mol
  • どういたいしつりょう: 153.07022543g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM168758-1g
7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
1260879-85-3 95%
1g
$422 2021-08-05
Alichem
A029193290-1g
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
1260879-85-3 95%
1g
$400.00 2023-09-03
Chemenu
CM168758-1g
7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
1260879-85-3 95%
1g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1805452-1g
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
1260879-85-3 98%
1g
¥3321.00 2024-08-09

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 関連文献

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazineに関する追加情報

7-Fluoro-1,2,3,4-Tetrahydropyrido[2,3-b]Pyrazine: A Comprehensive Overview

The compound 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, identified by the CAS number 1260879-85-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridopyrazines, which are known for their unique structural features and diverse biological activities. The presence of a fluorine atom at the 7th position introduces intriguing electronic and steric effects, making this compound a valuable subject for both fundamental research and potential therapeutic applications.

Recent studies have highlighted the importance of pyridopyrazine derivatives in drug discovery. The tetrahydro structure of this compound provides a rigid framework that can be exploited for binding to various biological targets. For instance, researchers have demonstrated that 7-fluoro-substituted pyridopyrazines exhibit potent inhibitory activity against kinases, which are key players in numerous pathological processes such as cancer and inflammatory diseases. This makes the compound a promising candidate for further exploration in medicinal chemistry.

The synthesis of 1260879-85-3 involves a multi-step process that typically begins with the preparation of the pyridopyrazine core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For example, the use of palladium-catalyzed coupling reactions has been reported to facilitate the construction of this complex structure with high yields and excellent stereocontrol.

In terms of pharmacokinetics, studies have shown that 7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine demonstrates favorable absorption and distribution properties in preclinical models. Its ability to penetrate cellular membranes efficiently suggests potential utility as a drug candidate with good bioavailability. Additionally, preliminary toxicity studies indicate that this compound exhibits low cytotoxicity at therapeutic concentrations, further supporting its suitability for pharmacological applications.

The structural versatility of this compound also extends to its potential applications beyond medicine. For instance, researchers have explored its use as a building block in materials science for constructing advanced functional materials. The fluorine substitution at position 7 imparts unique electronic properties that could be harnessed in optoelectronic devices or sensors.

In conclusion, CAS 1260879-85-3, or 7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, represents a compelling molecule with rich structural features and diverse functional applications. Ongoing research continues to uncover new insights into its properties and potential uses across multiple disciplines. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial development.

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